Gastrin-Releasing Peptide, human (TFA), is a neuropeptide that plays a significant role in various physiological processes, particularly in the gastrointestinal and central nervous systems. It acts as a ligand for the gastrin-releasing peptide receptor, which is involved in stimulating gastrin secretion and mediating various functions such as gastrointestinal motility and hormone release. The compound is also noted for its potential applications in cancer diagnostics, particularly as a tumor marker in small-cell lung carcinoma.
Gastrin-Releasing Peptide can be synthesized using several methods, including:
Gastrin-Releasing Peptide has a specific amino acid sequence that contributes to its biological activity. The sequence consists of 27 amino acids:
The peptide is typically stored at temperatures below -20 °C to maintain stability and prevent degradation .
Gastrin-Releasing Peptide participates in several biochemical reactions within the body:
The activation of GRPR leads to the mobilization of intracellular calcium and the activation of phospholipase C signaling pathways, which are crucial for various cellular responses.
Gastrin-Releasing Peptide exerts its effects through a well-defined mechanism:
Gastrin-Releasing Peptide has several scientific uses:
Gastrin-releasing peptide (GRP), a 27-amino acid neuropeptide, serves as a critical regulator within the neuroendocrine system through its specific interaction with the G protein-coupled receptor GRPR (gastrin-releasing peptide receptor). Encoded by the GRP gene located on chromosome 18q21.32, GRP is synthesized as a 148-amino acid preproprotein that undergoes proteolytic processing to yield biologically active peptides, including GRP itself and the decapeptide neuromedin C [1] [5]. GRP exhibits structural and functional homology with the amphibian peptide bombesin, sharing an identical C-terminal heptapeptide sequence that constitutes its receptor-binding domain [2]. This evolutionary conservation underscores its fundamental biological significance across species.
Within the gastrointestinal tract, GRP functions as a potent neurotransmitter released from post-ganglionic vagal fibers, directly stimulating gastrin secretion from gastric G cells. This physiological action regulates gastric acid secretion and modulates enteric motor function, establishing GRP as a key coordinator of digestive processes [1] [8]. Human studies administering GRP infusions (1-27 pmol/kg/h) demonstrate dose-dependent stimulation of pancreatic enzyme secretion and gallbladder contraction, with equipotency to bombesin observed across these functions [8]. Beyond peripheral actions, GRP operates as a significant neuromodulator within the central nervous system, with high-density GRPR expression identified in the suprachiasmatic nuclei (SCN) of the hypothalamus, amygdala, hippocampus, and brainstem regions [2]. These distributions implicate GRP in:
Table 1: Comparative Biological Activities of GRP and Bombesin in Humans
Function | GRP Effect | Bombesin Effect | Equipotency |
---|---|---|---|
Gastric acid secretion | Stimulation | Stimulation | Yes |
Pancreatic enzyme output | Dose-dependent increase | Dose-dependent increase | Yes |
Gallbladder contraction | Significant stimulation | Significant stimulation | Yes |
Gastrin release | Potent stimulation | Potent stimulation | Yes |
Pancreatic polypeptide release | Significant increase | Significant increase | Yes |
The integration of GRP into the microbiota-gut-brain axis represents a paradigm shift in understanding neuropeptide function. Enteroendocrine cells (EECs) and enteric neurons respond to microbial metabolites, particularly short-chain fatty acids (SCFAs) produced through bacterial fermentation of dietary fiber. SCFAs (acetate, propionate, butyrate) modulate GRP neuronal activity and peptide release through G protein-coupled receptor (GPCR) interactions [6] [10]. This microbial-neuropeptide crosstalk enables bidirectional communication along the gut-brain axis via vagal afferent pathways. GRP-containing nerve fibers densely innervate intestinal layers, where they interact with gut microbiota to influence gastrointestinal motility, secretion, and visceral sensitivity [6]. The GRPR-mediated signaling in the CNS regulates emotional responses, social interaction, and feeding behavior, establishing this peptide system as a multifunctional coordinator of gut-brain communication [2].
Table 2: Neuropeptides in Microbiota-Gut-Brain Axis Signaling
Neuropeptide | Primary Site of Expression | Microbial Modulators | Axis Function |
---|---|---|---|
GRP | Enteric neurons, CNS | SCFAs | Gut motility, circadian regulation, stress response |
Neuropeptide Y (NPY) | CNS, enteric neurons | SCFAs, microbial composition | Appetite regulation, anxiety modulation |
Peptide YY (PYY) | Colonic L-cells | Direct SCFA stimulation | Ileal brake, satiety signaling |
Glucagon-like peptide-1 (GLP-1) | Intestinal L-cells | Secondary bile acids, SCFAs | Glucose homeostasis, appetite suppression |
Cholecystokinin (CCK) | Duodenal I-cells | Microbial metabolites | Pancreatic secretion, satiety |
GRPR overexpression transforms this physiological signaling pathway into a potent oncogenic driver across diverse malignancies. The GRPR gene, located on chromosome Xp22.2-p22.13, encodes a 384-amino acid receptor with seven transmembrane domains characteristic of GPCRs [5]. In pathological states, aberrant GRPR expression creates self-sustaining growth loops through constitutive activation of downstream effectors. Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) analyses reveal tumor-selective GRPR upregulation, with squamous cell carcinomas of the head and neck (SCCHN) demonstrating 6-fold higher mRNA expression in tumor tissues versus normal mucosa (P<0.001) [7]. Similarly, prostate cancer exhibits androgen-regulated GRPR overexpression, particularly in androgen-dependent tumor xenografts [5].
The molecular pathogenesis of GRPR-driven malignancies involves sophisticated signal transduction networks:
In neuroblastoma, GRP/GRPR autocrine loops correlate with aggressive phenotypes. Immunohistochemical analysis of 33 patient specimens demonstrates increased GRPR expression in undifferentiated versus differentiated tumors [4]. Functional studies using SK-N-SH and LAN-1 neuroblastoma cell lines reveal GRP-induced intracellular calcium mobilization and dose-dependent proliferation (P=0.006), effects abrogated by GRP-neutralizing antibodies [4]. The pathophysiological significance extends beyond proliferation to metastatic progression, as GRPR signaling downregulates the tumor suppressor PTEN (phosphatase and tensin homolog) and activates integrin β1-mediated invasion pathways [4].
Table 3: GRPR Expression and Oncogenic Pathways in Human Malignancies
Malignancy | GRPR Expression Level | Key Downstream Effectors | Functional Consequences |
---|---|---|---|
Squamous cell carcinoma (head/neck) | 6-fold increase vs. normal | ERK, PI3K/Akt | Autocrine proliferation, reduced patient survival |
Neuroblastoma | Higher in undifferentiated tumors | Ca²⁺, PKC, PTEN suppression | Enhanced proliferation, invasion |
Prostate cancer | Androgen-regulated | EGFR transactivation, MAPK | Castration-resistant progression |
Breast cancer | Triple-negative subtypes | Src, FAK, STAT3 | Metastasis, stemness maintenance |
Small cell lung cancer | Early marker in susceptibility | PLCβ, PKC, NF-κB | Autocrine growth, survival |
Therapeutic targeting of GRPR-overexpressing malignancies exploits receptor-mediated internalization mechanisms. Peptide-drug conjugates (PDCs) incorporating GRPR-targeting vectors demonstrate remarkable tumor selectivity. Advanced constructs utilize stabilized bombesin analogs (e.g., [D-Phe⁶, β-Ala¹¹, Sta¹³, Nle¹⁴]BBN(6-14)) with nanomolar receptor affinity, coupled to cytotoxic payloads (daunorubicin) via cathepsin B-cleavable linkers (Gly-Phe-Leu-Gly) [3]. These PDCs achieve efficient receptor-mediated endocytosis in prostate (PC-3) and breast cancer (MDA-MB-231, MDA-MB-453) cell lines, with payload release occurring in lysosomal compartments [3]. Beyond cytotoxic delivery, GRPR serves as molecular target for diagnostic imaging, with radiolabeled bombesin analogs enabling detection of occult malignancies through PET and SPECT modalities [3].
The GRP/GRPR axis establishes self-sustaining growth circuits within tumor microenvironments through autocrine and paracrine mechanisms. Immunohistochemical analyses confirm synchronous expression of both ligand and receptor in neuroblastoma, head and neck squamous cell carcinoma (HNSCC), and small cell lung carcinoma, creating closed-loop signaling systems that bypass physiological controls [4] [7]. In neuroblastoma specimens, GRP and GRPR co-localization correlates with undifferentiated histology and aggressive behavior, suggesting an autocrine contribution to malignant progression [4]. Functional evidence from SCCHN models demonstrates that GRP stimulates tumor proliferation in dose-dependent fashion (P=0.006), while GRP-neutralizing monoclonal antibody (2A11) significantly inhibits proliferation in vitro and reduces xenograft growth in vivo [7].
The spatial organization of GRP signaling within tumors creates microenvironmental niches that support cancer progression through several mechanisms:
In head and neck carcinomas, the clinical relevance of GRP/GRPR autocrine signaling manifests through survival outcomes. Patients with elevated tumor GRPR mRNA exhibit reduced median survival (54 months) compared to those with lower expression (median survival not reached) [7]. Similarly, in neuroblastoma, GRPR silencing suppresses tumorigenesis and metastatic potential through downregulation of proliferative and invasive pathways [4]. Mechanistic studies in neuroblastoma cell lines demonstrate that GRP-mediated proliferation involves PI3K-dependent cell cycle progression with increased cyclin D1 expression and retinoblastoma protein (Rb) phosphorylation [4].
Therapeutic disruption of autocrine loops employs multiple strategies:
Table 4: Therapeutic Approaches Targeting GRP/GRPR Autocrine Loops
Therapeutic Strategy | Mechanism of Action | Malignancy Applications | Experimental Evidence |
---|---|---|---|
GRP-neutralizing mAb (2A11) | Ligand sequestration | SCCHN | Inhibits proliferation in vitro and in vivo |
Peptide-drug conjugates | Receptor-mediated internalization, lysosomal drug release | Prostate, breast cancer | Efficient uptake in PC-3, MDA-MB-231 cells; tumor reduction |
GRPR antagonists (RC-3095) | Competitive receptor blockade | Pancreatic, colorectal | Suppresses xenograft growth, enhances chemotherapy |
siRNA nanoparticles | GRPR mRNA degradation | Neuroblastoma, glioblastoma | Reduces tumorigenesis and metastasis in models |
Radiolabeled antagonists | Targeted radiation delivery | Prostate neuroendocrine differentiation | Clinical trials (⁶⁴Cu/¹⁷⁷Lu-labeled) |
The translational promise of GRPR targeting is exemplified by peptide-drug conjugates (PDCs) incorporating optimized bombesin analogs. Structural refinements to native bombesin(7-14) (Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) enhance stability and receptor affinity: D-Phe⁶ substitution increases GRPR binding affinity, Sta¹³ (statine) confers protease resistance, while N-Me-Gly¹¹ reinforces the Gly¹¹-His¹² bond [3]. These modified vectors, when conjugated to daunorubicin via cathepsin B-cleavable tetrapeptide linkers (Gly-Phe-Leu-Gly), demonstrate high plasma stability, efficient tumor uptake, and potent antitumor activity in prostate and breast cancer models [3]. The convergence of optimized targeting chemistry with tumor biology positions the GRP/GRPR axis at the forefront of precision oncology development.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3